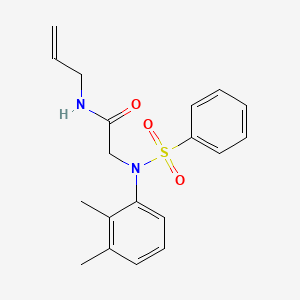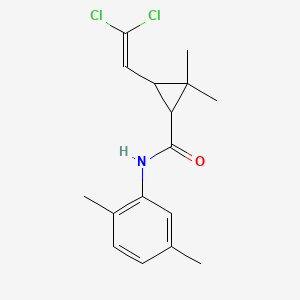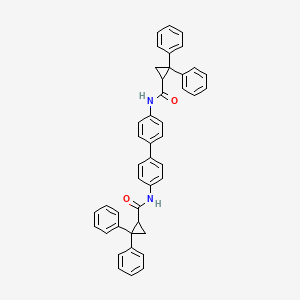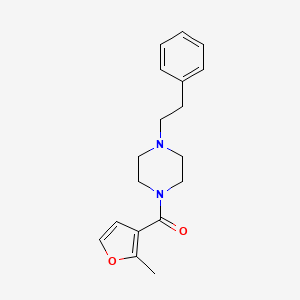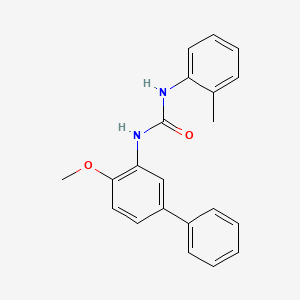
N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea, also known as MBPU, is a chemical compound that has been extensively studied for its potential biological and pharmacological applications. This compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its effects on biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. Studies have shown that N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea can inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. Additionally, N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea has been found to inhibit the activity of nuclear factor-kappa B, which is a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea has been shown to have several biochemical and physiological effects. Studies have shown that N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea can induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea has been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. Moreover, N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea has been shown to inhibit the replication of HIV-1 and other viruses, which can potentially lead to the development of new antiviral therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea has several advantages for lab experiments, including its high purity and stability. Additionally, N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea is relatively easy to synthesize, which makes it a convenient compound for research purposes. However, N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea. One potential direction is to investigate the effects of N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea on other types of cancer cells and to explore its potential as a cancer therapy. Additionally, further studies are needed to understand the mechanism of action of N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea and to identify its molecular targets. Moreover, the development of new formulations and delivery methods for N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea could potentially improve its efficacy and reduce its toxicity.
Métodos De Síntesis
N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea can be synthesized using different methods, including the reaction of 4-methoxy-3-biphenylamine with 2-methylphenyl isocyanate. This reaction yields N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea as a white crystalline solid with a melting point of 190-192°C. Other methods of synthesis have also been reported, including the reaction of 4-methoxy-3-biphenylamine with 2-methylphenyl carbamate in the presence of a catalyst.
Aplicaciones Científicas De Investigación
N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea has been extensively studied for its potential biological and pharmacological applications. This compound has been investigated for its anticancer, anti-inflammatory, and antiviral activities. Studies have shown that N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea has been found to have antiviral activity against HIV-1 and other viruses.
Propiedades
IUPAC Name |
1-(2-methoxy-5-phenylphenyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-8-6-7-11-18(15)22-21(24)23-19-14-17(12-13-20(19)25-2)16-9-4-3-5-10-16/h3-14H,1-2H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGFABXBJWBDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=C(C=CC(=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-phenylphenyl)-3-(2-methylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

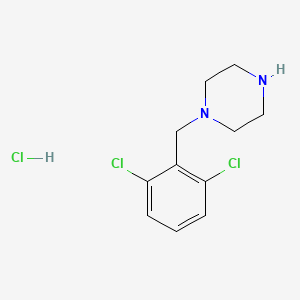
![1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4898003.png)
![ethyl [2-acetyl-3-oxo-1,1-bis(trifluoromethyl)butyl]carbamate](/img/structure/B4898021.png)
![2-(1-adamantyl)-N-methyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4898034.png)
![(4-{[3-({3-[(4-aminophenyl)thio]phenyl}sulfonyl)phenyl]thio}phenyl)amine](/img/structure/B4898040.png)
![potassium naphtho[2,1-b]furan-1-ylacetate](/img/structure/B4898047.png)
![2-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B4898053.png)
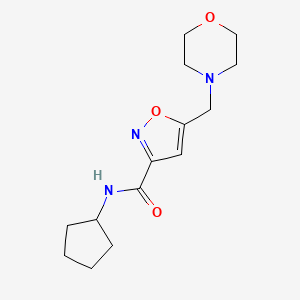
![2-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4898067.png)
![N-methyl-2-(phenoxymethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4898070.png)
